Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate
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Description
Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H20INO2 and its molecular weight is 349.212. The purity is usually 95%.
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Scientific Research Applications
1. Bioisosteric Replacement and Physicochemical Properties
The tert-butyl group, which is a common motif in medicinal chemistry, often leads to issues like increased lipophilicity and decreased metabolic stability when incorporated into bioactive compounds. Research by Westphal et al. (2015) evaluated alternative substituents, including the bicyclo[1.1.1]pentanyl, which is part of the tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate compound. This study underscores the significance of substituent choice in drug discovery for optimizing physicochemical properties (Westphal et al., 2015).
2. Synthesis and Scalability
Bunker et al. (2011) discussed the scalable synthesis of bicyclo[1.1.1]pentylamine, a component related to this compound. This synthesis represented a significant improvement over previous methods in terms of scalability, yield, safety, and cost, illustrating the practical considerations in synthesizing compounds involving the bicyclo[1.1.1]pentane scaffold (Bunker et al., 2011).
3. Chemical Stability and Bond Energy
Research by Reed et al. (2002) investigated the formation of a 1-bicyclo[1.1.1]pentyl anion and determined the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane. This study provides valuable insights into the chemical stability and reactivity of compounds related to this compound, which can be critical for pharmaceutical applications (Reed et al., 2002).
4. Utility in Drug Discovery
Hughes et al. (2019) discussed the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines, highlighting the utility of bicyclo[1.1.1]pentane scaffolds in drug discovery. This research is relevant to the this compound compound, as it demonstrates the practical application of bicyclo[1.1.1]pentane scaffolds in creating bioactive molecules (Hughes et al., 2019).
Properties
IUPAC Name |
tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO2/c1-11(2,3)17-10(16)15-4-9(5-15)12-6-13(14,7-12)8-12/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPISQMOOHSEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375261-02-0 |
Source
|
Record name | tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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